4,5alpha-Epoxy-3-methoxy-17-methyl-morphinan-6alpha,14-diol17-oxide

Übersicht

Beschreibung

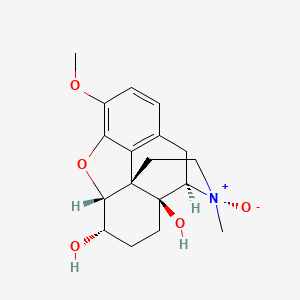

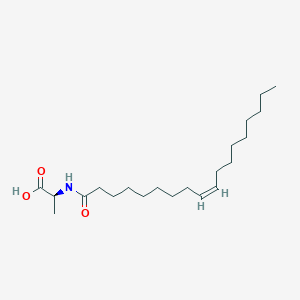

This compound, also known as 6beta-Oxycodol Hydrochloride, belongs to the Oxycodone Hydrochloride family of drugs . It is used in the pharmaceutical industry and is classified as an analgesic . The molecular formula is C18 H23 N O4 . H Cl and it has a molecular weight of 353.84 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C18 H23 N O4 . This indicates that it contains 18 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . For a detailed 3D structure, please refer to specialized chemistry resources or software.Wissenschaftliche Forschungsanwendungen

Novel Synthesis Applications

- Ortho Ester Derivatives Synthesis : A novel synthesis method for ortho ester derivatives of 4,5alpha-Epoxy-3-methoxy-17-methyl-morphinan-6alpha,14-diol17-oxide has been developed. These derivatives are potential selective epsilon opioid receptor ligands. The process involves treating a related compound with methanol, trimethyl orthoformate, and CuO/CuCl2, resulting in an unexpected ortho ester derivative (Watanabe, Kai, & Nagase, 2006).

Biological Activity and Pharmacology

- Opioid Agonist and Antagonist Activity : The synthesis and antinociceptive potency of N-methyl substituted 14-hydroxy-morphinans, derived from oxymorphone (a compound related to 4,5alpha-Epoxy-3-methoxy-17-methyl-morphinan-6alpha,14-diol17-oxide), have been investigated. These compounds showed varying degrees of narcotic agonist and antagonist activity (Schmidhammer, Jacobson, Atwell, & Brossi, 1981).

- Oxycodone N-oxide Research : Research on Oxycodone N-oxide, a compound closely related to 4,5alpha-Epoxy-3-methoxy-17-methyl-morphinan-6alpha,14-diol17-oxide, has been conducted. It involved the preparation of diastereomerically pure forms by reacting oxycodone with 3-chloroperbenzoic acid (Sonar, Parkin, & Crooks, 2012).

Chemical Synthesis and Modification

- Synthesis of Epoxy and/or N-oxy Derivatives : Steroidal epoxy and/or N-oxy derivatives, using processes that may be applicable to the synthesis of compounds like 4,5alpha-Epoxy-3-methoxy-17-methyl-morphinan-6alpha,14-diol17-oxide, have been explored. This includes transformations and evaluations of biological activities (Djurendić et al., 2008).

Opioid Receptor Research

- Kappa Opioid Receptor Selectivity : The catalytic aerobic oxidation of nor-binaltorphimine analogs, lacking the 4,5-epoxy bridge similar to 4,5alpha-Epoxy-3-methoxy-17-methyl-morphinan-6alpha,14-diol17-oxide, led to a more selective ligand for the kappa opioid receptor. This research highlights the potential of modifying such compounds to achieve specific receptor selectivity (Osa et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound, also known as Morphinan-6-ol , primarily targets opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.

Mode of Action

Morphinan-6-ol interacts with its targets by binding to the opioid receptors, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .

Biochemical Pathways

The binding of Morphinan-6-ol to opioid receptors affects several biochemical pathways. It inhibits adenylate cyclase, decreases intracellular cAMP levels, and leads to the opening of potassium channels and closing of calcium channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

Like other opioids, it is expected to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of Morphinan-6-ol’s action include decreased perception of pain, sedation, and euphoria. At higher doses, it can cause respiratory depression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs can influence the action, efficacy, and stability of Morphinan-6-ol. For example, acidic conditions can enhance its stability, while certain drugs can either potentiate or inhibit its effects .

Eigenschaften

IUPAC Name |

(3S,4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-19(22)8-7-17-14-10-3-4-12(23-2)15(14)24-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNMSKPCGNAJAM-XLODQLQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]1(CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5alpha-Epoxy-3-methoxy-17-methyl-morphinan-6alpha,14-diol17-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)

![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)

![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)